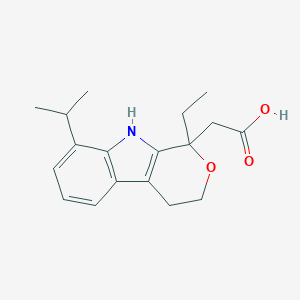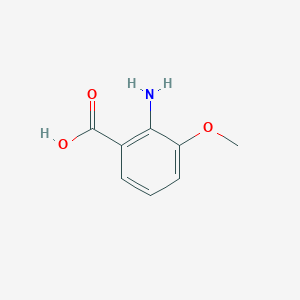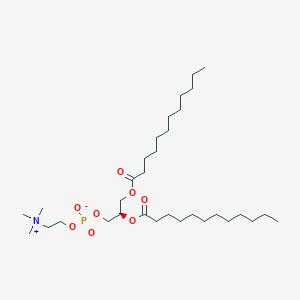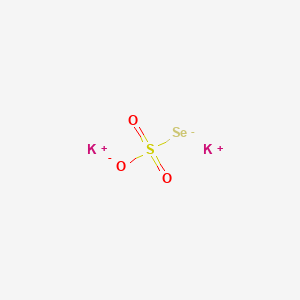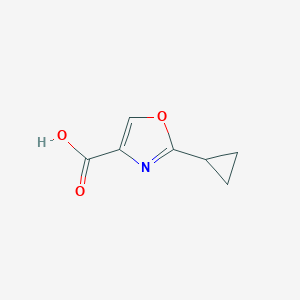
2-Chloro-1,1,1,4-tetrafluorobut-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1,1,1,4-tetrafluorobut-2-ene is a halogenated hydrocarbon that is part of a broader class of compounds known for their interesting chemical and physical properties. These compounds are often studied for their potential applications in various industries, including materials science and pharmaceuticals. The papers provided do not directly discuss 2-Chloro-1,1,1,4-tetrafluorobut-2-ene, but they do provide insights into related halogenated compounds, which can help infer some of the properties and behaviors of the compound .
Synthesis Analysis
The synthesis of polyhalogenated compounds, such as 2-Chloro-1,1,1,4-tetrafluorobut-2-ene, often involves nucleophilic substitution reactions or addition reactions to unsaturated systems. For example, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved through aromatic nucleophilic substitution . Similarly, the synthesis of related compounds could involve the use of halogenated precursors and the careful control of reaction conditions to obtain the desired product.
Molecular Structure Analysis
The molecular structure of halogenated hydrocarbons is characterized by the presence of carbon-halogen bonds, which can significantly influence the physical and chemical properties of the molecule. For instance, the electron diffraction method was used to study the molecular structure of 1,2-difluorotetrachloroethane, revealing the existence of trans and gauche isomeric forms . This suggests that 2-Chloro-1,1,1,4-tetrafluorobut-2-ene may also exhibit isomerism, which could affect its reactivity and interactions with other molecules.
Chemical Reactions Analysis
The reactivity of halogenated hydrocarbons like 2-Chloro-1,1,1,4-tetrafluorobut-2-ene can be complex due to the presence of multiple halogens. For example, the gas-phase chemistry of heptafluorobut-1-ene initiated by chlorine atoms leads to the formation of carbonyl difluoride and tetrafluoropropanoyl fluoride as major products . This indicates that reactions involving chlorine atoms and fluorinated olefins can proceed through radical mechanisms, resulting in the formation of various fluorinated products.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated hydrocarbons are influenced by their molecular structure and the nature of the halogen atoms present. Nuclear magnetic resonance (NMR) investigations, such as those performed on 2-Chloro-1,4-dibromo-1,2,2-trifluorobutane, provide detailed information on chemical shifts and coupling constants, which are indicative of the electronic environment of the atoms within the molecule . These properties are essential for understanding the behavior of the compound under different conditions and can aid in the identification of the compound in various matrices.
Applications De Recherche Scientifique
Metabolism and Toxicology
Metabolic Pathways : Studies on related hydrochlorofluorocarbons, such as 1,2-dichloro-1,1-difluoroethane (HCFC-132b), have shown metabolism in rats resulting in various metabolites, including 2-chloro-2,2-difluoroethyl glucuronide and chlorodifluoroacetic acid, among others. These findings indicate the metabolic transformation that similar compounds, including 2-Chloro-1,1,1,4-tetrafluorobut-2-ene, might undergo in biological systems (Harris & Anders, 1991).
Toxicological Assessments : The toxicology of chlorofluorocarbon replacements, which may include compounds like 2-Chloro-1,1,1,4-tetrafluorobut-2-ene, has been studied to evaluate their potential adverse health effects. The research on these compounds, such as HCFC-123 and HCFC-124, shows low potential for skin and eye irritation and highlights the metabolic processes involved in their biotransformation (Dekant, 1996).
Environmental Impact and Alternatives
Ozone-Depleting Substitutes : Hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs), which may include compounds structurally similar to 2-Chloro-1,1,1,4-tetrafluorobut-2-ene, are developed as substitutes for chlorofluorocarbons that deplete stratospheric ozone. These compounds are part of a broader class of chemicals being evaluated for their environmental impact and suitability as replacements for more harmful substances (Harris et al., 1992).
Environmental and Health Safety : The potential for 2-Chloro-1,1,1,4-tetrafluorobut-2-ene to serve as a safe and environmentally friendly alternative to more hazardous chemicals is an area of ongoing research. Studies on similar chlorofluorocarbon replacements have focused on their toxicokinetics and the possibility of adverse effects, emphasizing the importance of thorough evaluation before widespread use (Dodd et al., 1993).
Mécanisme D'action
Biochemical Pathways
2-Chloro-1,1,1,4-tetrafluorobut-2-ene is used in the synthesis of CDC-olefin adduct
Pharmacokinetics
513 Da . These properties can impact the compound’s bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-1,1,1,4-tetrafluorobut-2-ene. For instance, its boiling point is 91.8ºC at 760mmHg, and it has a density of 1.34g/cm3 . These properties suggest that the compound’s action can be influenced by temperature and pressure.
Propriétés
IUPAC Name |
2-chloro-1,1,1,4-tetrafluorobut-2-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClF4/c5-3(1-2-6)4(7,8)9/h1H,2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USNKISPGPVQSDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=C(C(F)(F)F)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClF4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378737 |
Source


|
| Record name | 2-Chloro-1,1,1,4-tetrafluorobut-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175400-96-1 |
Source


|
| Record name | 2-Butene, 2-chloro-1,1,1,4-tetrafluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175400-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1,1,1,4-tetrafluorobut-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(1-Ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid](/img/structure/B33370.png)
